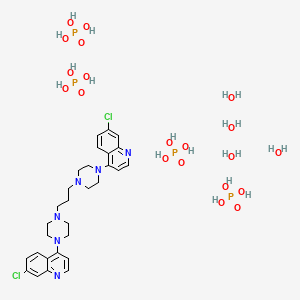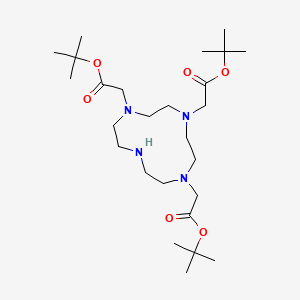
DO3A éster tert-butílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DO3A-t-Bu-éster tiene numerosas aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de DO3A-t-Bu-éster y sus derivados implica la formación de complejos estables con iones metálicos. Los átomos de nitrógeno en el anillo macrocíclico se coordinan con los iones metálicos, formando un quelato estable. Esta quelación mejora la solubilidad y la estabilidad de los iones metálicos, lo que los hace adecuados para diversas aplicaciones, incluidas la imagen y la terapia .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de DO3A-t-Bu-éster típicamente involucra la reacción de ciclen (1,4,7,10-tetraazaciclododecano) con bromoacetato de terc-butilo. Esta reacción se lleva a cabo en condiciones básicas, a menudo usando hidruro de sodio o carbonato de potasio como base. La reacción procede a través de una sustitución nucleofílica, donde los átomos de nitrógeno del ciclen atacan los átomos de carbono del bromoacetato de terc-butilo, formando el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de DO3A-t-Bu-éster sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto luego se purifica utilizando técnicas como recristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
DO3A-t-Bu-éster sufre varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los grupos éster de terc-butilo se pueden reemplazar con otros grupos funcionales a través de una sustitución nucleofílica.
Reacciones de Desprotección: Los grupos éster de terc-butilo se pueden eliminar en condiciones ácidas, típicamente utilizando ácido trifluoroacético, para producir los derivados de ácido carboxílico correspondientes.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Hidruro de sodio o carbonato de potasio en un solvente aprótico como la dimetilformamida.
Desprotección: Ácido trifluoroacético en diclorometano.
Productos Principales Formados
Sustitución: Varios derivados funcionalizados de DO3A.
Desprotección: 1,4,7,10-tetraazaciclododecano-1,4,7-tris(ácido acético).
Comparación Con Compuestos Similares
Compuestos Similares
DOTA (ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético): Un agente quelante ampliamente utilizado con cuatro grupos de ácido acético.
DO2A (ácido 1,4,7,10-tetraazaciclododecano-1,4,7-tris(acético): Similar a DO3A pero con un grupo de ácido acético menos.
Singularidad
DO3A-t-Bu-éster es único debido a sus tres grupos éster de terc-butilo, que proporcionan impedimento estérico y mejoran la estabilidad del compuesto. Esto lo hace particularmente útil en aplicaciones donde la estabilidad y la solubilidad son cruciales .
Propiedades
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVTLJFPDOJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459679 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122555-91-3 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
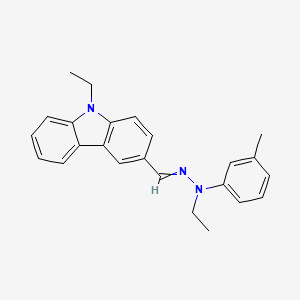


![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
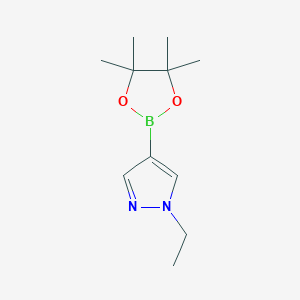
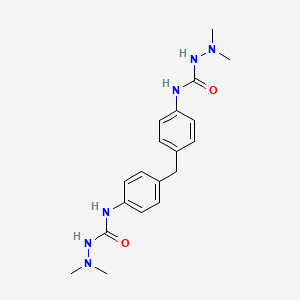
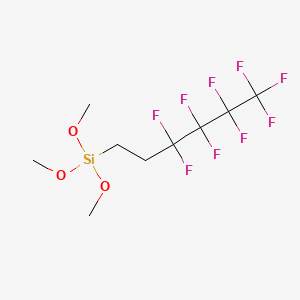
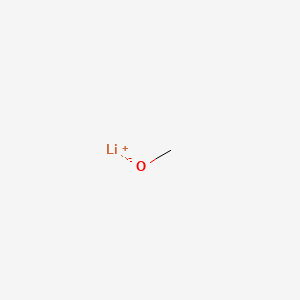


![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)


